molecular formula C13H18O3 B108579 Dehydrovomifoliol CAS No. 15764-81-5

Dehydrovomifoliol

Cat. No. B108579
CAS RN: 15764-81-5
M. Wt: 222.28 g/mol
InChI Key: JJRYPZMXNLLZFH-URWSZGRFSA-N
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Description

Dehydrovomifoliol is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sesquiterpene alcohol that is found in various plants, including Artemisia annua, which is commonly used in traditional Chinese medicine. In recent years, dehydrovomifoliol has been extensively studied for its pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Hepatic Applications

Dehydrovomifoliol has shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD). A study using pharmacophore modeling and molecular docking methods demonstrated that dehydrovomifoliol, extracted from Artemisia frigida willd, influences the E2F1/AKT/mTOR axis. This regulatory role suggests a potential therapeutic application for dehydrovomifoliol in combating NAFLD (Ma et al., 2023).

Additionally, (+)-Dehydrovomifoliol has been observed to mitigate lipid accumulation in HepG2 cells induced by oleic acid, a key trigger of NAFLD. The compound achieved this by altering the expression of genes associated with lipogenesis and fatty acid oxidation, pointing to the PPARα–FGF21 axis as a potential therapeutic target (Xi et al., 2021).

Separation and Isolation Techniques

Efficient separation and purification techniques have been established for (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall. High-speed countercurrent chromatography (HSCCC) was utilized, yielding a high purity of dehydrovomifoliol, indicating the chemical's potential for further scientific and therapeutic applications (Yang et al., 2013).

Hepatoprotective Properties

In addition to its applications in NAFLD, (+)-Dehydrovomifoliol, along with other compounds, was isolated from the aerial parts of Beta vulgaris var. cicla. Some of these compounds demonstrated significant hepatoprotective activity, highlighting the potential of dehydrovomifoliol in liver health management (Kim et al., 2004).

properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYPZMXNLLZFH-URWSZGRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrovomifoliol

CAS RN

15764-81-5, 39763-33-2
Record name Dehydrovomifoliol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrovomifoliol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROVOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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